1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes an isopropyl group, a pyrrolidinylcarbonyl moiety, and a pyrazole ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidinylcarbonyl Moiety: The final step involves the acylation of the pyrazole ring with a pyrrolidinylcarbonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylcarbonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the pyrrolidinylcarbonyl group, yielding the corresponding pyrazole derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of more complex pharmaceutical agents, contributing to the development of new therapeutic compounds.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-Isopropyl-5-(morpholin-1-ylcarbonyl)-1H-pyrazol-3-amine: Contains a morpholinylcarbonyl group instead of a pyrrolidinylcarbonyl group, which may affect its reactivity and biological activity.
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine: Features a piperidinylcarbonyl group, resulting in different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-amino-2-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)15-9(7-10(12)13-15)11(16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDQRGNTRFYUNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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